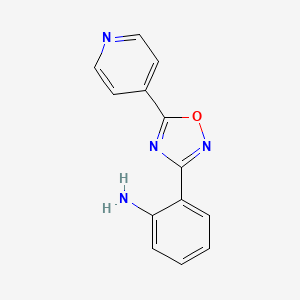

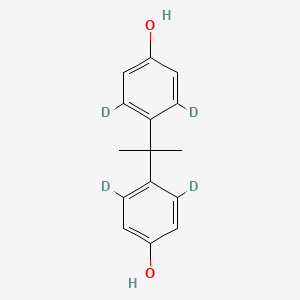

Bisphenol A-2,2',6,6'-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

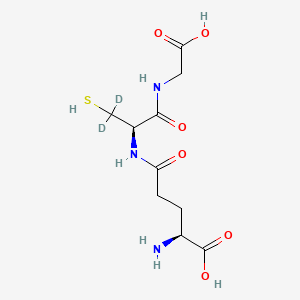

Bisphenol A-d4 is a deuterium-labeled derivative of Bisphenol A, a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes Bisphenol A-d4 useful in various scientific research applications, particularly in tracing and quantification studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A-d4 is synthesized through the condensation reaction of deuterated phenol and deuterated acetone. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature and pressure conditions. The reaction proceeds as follows:

Condensation Reaction: Deuterated phenol reacts with deuterated acetone in the presence of an acid catalyst to form Bisphenol A-d4.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Bisphenol A-d4.

Industrial Production Methods

Industrial production of Bisphenol A-d4 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Condensation: Large quantities of deuterated phenol and deuterated acetone are reacted in industrial reactors.

Catalyst Addition: Acid catalysts are added to facilitate the reaction.

Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-d4 undergoes various chemical reactions, including:

Oxidation: Bisphenol A-d4 can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert Bisphenol A-d4 to its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: Bisphenol A-d4 can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring. .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Halogens, nitric acid; reactions are performed under controlled temperature and pressure conditions to ensure selective substitution

Major Products Formed

Oxidation: Quinones, hydroquinones.

Reduction: Alcohols, phenols.

Substitution: Halogenated bisphenols, nitro bisphenols

Scientific Research Applications

Bisphenol A-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracing and quantification. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Bisphenol A and its metabolites.

Biology: Employed in studies investigating the metabolic pathways and biological effects of Bisphenol A.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A.

Industry: Applied in the development and testing of new materials and products containing Bisphenol A to ensure safety and efficacy

Mechanism of Action

Bisphenol A-d4 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal hormonal signaling pathways, resulting in various biological effects. The molecular targets and pathways involved include:

Estrogen Receptors: Bisphenol A-d4 binds to estrogen receptors α and β, modulating their activity.

Genomic Pathways: Activation of estrogen-responsive genes involved in cell growth, differentiation, and metabolism.

Non-Genomic Pathways: Rapid signaling events mediated by membrane-bound estrogen receptors

Comparison with Similar Compounds

Bisphenol A-d4 is compared with other similar compounds, such as Bisphenol A, Bisphenol S, and Bisphenol F. These compounds share structural similarities but differ in their chemical properties and biological effects.

Bisphenol A: The parent compound, widely used in plastics and resins.

Bisphenol S: A structural analog with a sulfone group, used as a substitute for Bisphenol A in some applications.

Bisphenol F: Another analog with a formaldehyde linkage, used in the production of epoxy resins and coatings .

Uniqueness of Bisphenol A-d4

The uniqueness of Bisphenol A-d4 lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in analytical studies, making it a valuable tool in various scientific fields .

Similar Compounds

- Bisphenol A

- Bisphenol S

- Bisphenol F

- Tetrabromobisphenol A

- Bisphenol AF

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D |

InChI Key |

IISBACLAFKSPIT-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)

![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)